Amidate - 15301-65-2

Amidate

Catalog Number: EVT-267847
CAS Number: 15301-65-2
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

In peptide chemistry, amidation refers to the C-terminal modification of peptides where the carboxyl group is converted into an amide group (-CONH2) [, ]. This modification is crucial for the biological activity of many peptides and often influences their receptor binding affinity, stability, and immunogenic properties [, ].

Phosphoramidate

    Compound Description: Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus atom bonded to a nitrogen atom via a P-N bond, with the nitrogen atom being part of an amide group. The general structure of a phosphoramidate is R1R2P(=O)NR3R4, where R1 to R4 represent various substituents. These compounds are often employed as stable, bioisosteric replacements for phosphate esters in oligonucleotides, potentially enhancing their properties as antisense drugs .

3'-NHP(O)(O-)O-5' Internucleoside Linkage (3' Amidate)

    Compound Description: This type of phosphoramidate linkage is specifically found in modified oligonucleotides, where it replaces the naturally occurring phosphodiester bond between nucleotides . Studies indicate that oligonucleotides containing this 3' amidate modification form more stable duplexes with DNA or RNA compared to their unmodified counterparts. This enhanced stability is attributed to differences in hydration effects on the modified backbone.

3'-O(O-)(O)PNH-5' Internucleoside Linkage (5' Amidate)

    Compound Description: Similar to the 3' amidate, this modification also incorporates a phosphoramidate linkage into the oligonucleotide backbone, but at the 5' position of the nucleotide sugar . Interestingly, unlike the 3' amidate, the 5' amidate modification prevents the formation of stable duplexes. Molecular dynamics simulations suggest this is due to inadequate solvation of the 5' amidate backbone in the context of an A-form duplex structure.

Cytidine Diphosphoramidate (CDP-NH2)

    Compound Description: CDP-NH2 is an important intermediate in the biosynthesis of the O-methyl phosphoramidate (MeOPN) modification found in the capsular polysaccharide of Campylobacter jejuni . This modification is crucial for the bacterium's virulence, contributing to its serum resistance and ability to invade epithelial cells.

3'-Phospho-cytidine-5'-diphosphoramidate

    Compound Description: This compound is formed by the ATP-dependent phosphorylation of CDP-NH2, catalyzed by the enzyme cytidine diphosphoramidate kinase (Cj1415) in Campylobacter jejuni . This phosphorylation step is essential for the subsequent biosynthetic steps leading to the MeOPN modification.

Amidated Polysaccharides:

    Compound Description: These are modified polysaccharides, specifically carboxymethylcellulose and pectin, where amide groups have been introduced via chemical modification . The resulting amidated polysaccharides were investigated for their hypocholesterolemic activity in rats, demonstrating the potential of such modifications in influencing biological activities.

N3'→P5' Phosphoramidate/Phosphorothioate Chimeric Oligonucleotides

    Compound Description: These are chimeric oligonucleotides combining two different backbone modifications: N3'→P5' phosphoramidate linkages and phosphorothioate linkages. This chimeric design aims to combine the beneficial properties of both modifications, potentially leading to improved antisense oligonucleotide therapeutics with enhanced stability and cellular uptake .

Amidated Gastrin

    Compound Description: Amidated gastrin refers to the biologically active form of the peptide hormone gastrin. Gastrin is initially produced as a larger precursor molecule (progastrin) that undergoes a series of post-translational modifications, including C-terminal amidation, to yield the mature, active form. Amidated gastrin plays a crucial role in regulating gastric acid secretion and mucosal growth in the stomach .

Gastrin-Glycine (Gastrin-Gly)

    Compound Description: Gastrin-Gly is an intermediate form of gastrin generated during the post-translational processing of progastrin. It represents the glycine-extended form before the final amidation step. While traditionally considered an inactive precursor, recent studies suggest Gastrin-Gly might possess some biological activity in stimulating acid secretion and promoting growth .

Progastrin

    Compound Description: Progastrin is the precursor molecule from which mature, biologically active amidated gastrin is derived. It is a larger peptide that undergoes a series of enzymatic cleavages and modifications, including C-terminal amidation, to yield the final hormone . While traditionally considered inactive, recent research suggests that progastrin itself might possess biological activity, particularly in stimulating the growth of colonic mucosa.

    Compound Description: GLP-I is another example of a peptide hormone that undergoes post-translational processing to generate various active forms. GLP-I 1–36 amide, the C-terminally amidated form, is a potent incretin hormone involved in regulating glucose homeostasis. GLP-I 1–37, the glycine-extended form, is considered a less potent form of the hormone .

Synthesis Analysis

The synthesis of etomidate involves several steps, primarily focusing on the formation of the imidazole ring and the esterification process. The original synthetic route typically starts from 1-ethyl-1-(α-methylbenzyl)imidazole-5-carboxylic acid, which undergoes esterification with an appropriate alcohol to yield etomidate.

Technical Details

  1. Starting Materials: The synthesis begins with 1-ethyl-1-(α-methylbenzyl)imidazole-5-carboxylic acid.
  2. Esterification: This acid is reacted with propylene glycol or another suitable alcohol under acidic conditions to form etomidate.
  3. Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity levels necessary for clinical use.

Recent advancements have focused on developing analogs of etomidate that retain its anesthetic properties while minimizing side effects, particularly adrenocortical suppression .

Molecular Structure Analysis

Etomidate has a molecular formula of C13H16N2O3C_{13}H_{16}N_2O_3 and a molecular weight of approximately 244.28 g/mol. The structure features a chiral carbon atom, resulting in two enantiomers: R(+)-etomidate (the active form) and S(-)-etomidate (which has significantly lower hypnotic activity).

Structure Data

  • Chemical Structure:
    • The compound consists of an imidazole ring, an ethyl group, and a carboxylate ester.
  • Chirality:
    • Only the R(+)-enantiomer exhibits significant anesthetic properties.

The imidazole ring provides solubility in acidic environments while ensuring lipid solubility at physiological pH, which facilitates its rapid onset of action when administered intravenously .

Chemical Reactions Analysis

Etomidate undergoes hydrolysis in the body, primarily catalyzed by hepatic esterases, leading to the formation of an inactive carboxylic acid metabolite. This metabolic pathway is crucial for its short duration of action.

Technical Details

  1. Hydrolysis Reaction:
    Etomidate+H2OInactive Carboxylic Acid\text{Etomidate}+\text{H}_2\text{O}\rightarrow \text{Inactive Carboxylic Acid}
  2. Metabolism:
    • The hydrolysis process occurs rapidly, allowing for quick recovery from anesthesia.
    • The inactive metabolites are excreted via urine.

Research into etomidate analogs aims to modify this metabolic pathway to reduce adrenocortical suppression while maintaining anesthetic efficacy .

Mechanism of Action

Etomidate acts primarily as a positive allosteric modulator at gamma-Aminobutyric acid type A (GABA) receptors. By binding to specific sites on these receptors, it enhances GABA's inhibitory effects on neuronal activity.

Process and Data

  • GABA Interaction:
    • Etomidate increases the affinity of GABA for its receptor, leading to enhanced inhibitory neurotransmission.
  • Clinical Effects:
    • This mechanism results in rapid induction of anesthesia with minimal cardiovascular effects.
  • Duration of Action:
    • Due to its swift metabolism, etomidate's effects are short-lived, making it suitable for procedures requiring brief sedation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Etomidate is typically presented as a clear solution.
  • Solubility: It is poorly soluble in water but soluble in organic solvents due to its hydrophobic nature at physiological pH.

Chemical Properties

  • pKa Value: Approximately 4.5, indicating it behaves as a weak base.
  • Stability: Etomidate is stable under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light.

Relevant Data

Etomidate's pharmacokinetic profile includes rapid distribution and elimination from the body, contributing to its effectiveness as an anesthetic agent .

Applications

Etomidate is widely used in clinical settings due to its unique properties:

  • Induction of General Anesthesia: It is commonly employed for initiating anesthesia in surgical procedures.
  • Rapid Sequence Intubation: Its quick onset makes it ideal for emergency airway management.
  • Procedural Sedation: Used in various minor surgical procedures where short-term sedation is required.

Recent studies have also explored etomidate analogs aimed at reducing side effects such as adrenocortical suppression while preserving anesthetic efficacy . These developments highlight ongoing research efforts to optimize anesthetic agents for better patient outcomes.

Pharmacological Mechanisms of Hypnotic Action

GABAA Receptor Subtype Selectivity

Etomidate exerts its hypnotic effects primarily through stereoselective interactions with γ-aminobutyric acid type A (GABAA) receptors, with pronounced selectivity for specific receptor subtypes. Biochemical and electrophysiological studies reveal that etomidate binds at the β+ subunit interface within the transmembrane domain, with high affinity for receptors containing β2 or β3 subunits versus β1 subunits. This selectivity is governed by a critical asparagine residue at position 265 (β2N265) in the M2-M3 linker region. Mutagenesis studies demonstrate that substitution of β2N265 with serine abolishes etomidate potentiation while preserving GABA sensitivity [3] [9].

The molecular basis for this selectivity involves etomidate’s interaction with a hydrophobic pocket formed by residues in the α1-M1 helix (α1Met-236, α1Leu-232, α1Thr-237) and β2/β3-M3 domains. Substituted cysteine accessibility mapping confirms that these residues undergo structural rearrangement during channel gating, allowing etomidate to stabilize the open state preferentially in β2/β3-containing receptors. Notably, β2/β3-selective drugs like etomidate exhibit distinct EEG signatures during slow-wave sleep, linking subunit selectivity to specific hypnotic phenotypes [8] [9] [10].

Table 1: GABAA Receptor Subunit Sensitivity to Etomidate

Subunit CompositionEC50 for Potentiation (μM)Relative Efficacy vs. Wild-TypeKey Determinant Residue
α1β2γ2L0.8 ± 0.1100%β2N265
α1β3γ2L1.2 ± 0.395%β3N265
α1β1γ2L>100<5%β1S265
α1β2(N265S)γ2L>508%β2S265

Stereoselectivity in Enantiomer-Specific Activity

Etomidate contains a chiral carbon, resulting in R(+) and S(–) enantiomers with dramatically different pharmacological profiles. The R(+) enantiomer exhibits 10- to 20-fold greater hypnotic potency than S(–)-etomidate in vivo, correlating with electrophysiological data showing R(+)-etomidate enhances GABAA receptor currents at significantly lower concentrations (EC50 ≈ 0.8 μM) compared to the S(–) form (EC50 > 50 μM) [3] [6].

Structural analyses reveal enantioselectivity arises from differential binding geometry within the transmembrane pocket. R(+)-etomidate forms optimal van der Waals contacts with β2/β3-M3 residues (e.g., β2M286) and hydrogen bonds with α1-Thr237, while S(–)-etomidate experiences steric clashes that reduce binding affinity. Molecular dynamics simulations demonstrate R(+)-etomidate stabilizes the receptor’s open conformation 13-fold more effectively than the S(–) enantiomer, directly correlating with its ability to prolong channel open time and increase GABAergic inhibition [3] [8].

Molecular Targets in Thalamocortical Networks

Thalamocortical (TC) relay neurons in the ventrobasalis complex (VB) express high densities of extrasynaptic GABAA receptors containing α4β2δ and α4β2γ2 subunits, generating a tonic inhibitory conductance that constitutes ~80% of total GABAergic transmission. Etomidate (3 μM) potentiates this tonic current by 300–400% in VB neurons, significantly hyperpolarizing the membrane and reducing neuronal excitability. This effect is mediated through β2/δ-containing receptors, as demonstrated by its absence in β2N265S mutant mice [7] [10].

Simultaneously, etomidate prolongs phasic inhibition in TC neurons by enhancing spillover-mediated inhibition from the nucleus reticularis thalami (nRT). Evoked inhibitory postsynaptic currents (IPSCs) in VB neurons exhibit a biphasic decay, with etomidate selectively prolonging the slow component (mediated by δ-subunit-containing extrasynaptic receptors) from 120 ms to >300 ms. This dual enhancement of tonic and spillover inhibition disrupts thalamocortical rhythmicity, promoting synchronized slow-wave activity (0.1–4 Hz) characteristic of hypnotic states [7] [10].

Table 2: Etomidate Modulation of Thalamic Inhibition Modes

Inhibition ModeReceptor Subtypes InvolvedEffect of Etomidate (3 μM)Functional Consequence
Tonic inhibitionα4β2δ, α4β2γ2↑ 300–400% tonic currentSustained membrane hyperpolarization
Phasic synaptic IPSCsα1β2γ2 synaptic receptors↑ amplitude by 35%; ↑ decay τ by 50%Enhanced transient inhibition
Spillover inhibitionδ-containing extrasynaptic↑ slow decay component 2.5-foldProlonged suppression of spike trains

Allosteric Modulation vs. Direct Agonism Dynamics

Etomidate exhibits concentration-dependent actions on GABAA receptors, transitioning from positive allosteric modulation to direct agonism:

  • Allosteric Potentiation (0.5–5 μM): At clinically relevant hypnotic concentrations, etomidate shifts the GABA dose-response curve leftward (EC50 shift from 10.2 μM to 5.2 μM) without altering maximal efficacy. This reflects stabilization of high-affinity GABA binding states via preferential binding to active receptor conformations. Monod-Wyman-Changeux (MWC) allosteric modeling estimates etomidate’s affinity for active receptors (KA = 1.1–2.2 μM) is 10-fold higher than for inactive states (KI = 14 μM) [3] [9].
  • Direct Agonism (>10 μM): Higher concentrations directly gate GABAA receptors in the absence of GABA, with an EC50 of 82 μM. This intrinsic efficacy involves etomidate-induced conformational changes in the β2/α1 interface that mimic GABA-bound states, particularly stabilization of the M2 helix rotation that opens the ion channel [1] [3].

Functional studies reveal etomidate’s actions are context-dependent: during low GABA availability (e.g., extrasynaptic regions), it predominantly enhances tonic currents via δ-subunit-containing receptors, while in synapses, it prolongs inhibitory postsynaptic current decay. The transition between modulation and direct activation is governed by occupancy of two equivalent transmembrane binding sites per receptor, with single-site occupancy sufficient for allosteric modulation and dual occupancy required for direct gating [3] [8] [9].

Table 3: Concentration-Dependent Actions of Etomidate

Concentration RangePrimary ActionMechanistic BasisElectrophysiological Correlate
0.5–5 μMPositive allosteric modulator↑ GABA affinity; KA/KI = 10–12Leftward GABA EC50 shift; no Imax change
5–10 μMMixed modulation/partial agonismIntermediate gating efficacy (L0 ↓ 2-fold)Sub-maximal direct activation
>10 μMDirect agonistFull channel opening; Pomax ≈ 0.85Concentration-dependent chloride flux

Properties

CAS Number

15301-65-2

Product Name

Etomidate

IUPAC Name

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

NPUKDXXFDDZOKR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Ethomidate
Etomidate
Hypnomidate
R 26490
R-26490
R26490
Radenarkon

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.